molecular formula C18H20N2O4 B8041247 phenyl N-methyl-N-[2-[methyl(phenoxycarbonyl)amino]ethyl]carbamate

phenyl N-methyl-N-[2-[methyl(phenoxycarbonyl)amino]ethyl]carbamate

Cat. No.: B8041247
M. Wt: 328.4 g/mol
InChI Key: IISLZOBWDASDPU-UHFFFAOYSA-N
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Description

Phenyl N-methyl-N-[2-[methyl(phenoxycarbonyl)amino]ethyl]carbamate is a chemical compound that has garnered attention due to its potential biological activity and diverse applications in various fields. This compound belongs to the class of carbamates, which are widely used in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl N-methyl-N-[2-[methyl(phenoxycarbonyl)amino]ethyl]carbamate typically involves the reaction of phenyl isocyanate with N-methyl-N-[2-(methylamino)ethyl]amine in the presence of a suitable solvent and catalyst. The reaction conditions often include moderate temperatures and controlled pH to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-purity starting materials and efficient purification techniques is crucial to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Phenyl N-methyl-N-[2-[methyl(phenoxycarbonyl)amino]ethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as halides, amines, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl carbamate oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

Phenyl N-methyl-N-[2-[methyl(phenoxycarbonyl)amino]ethyl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of phenyl N-methyl-N-[2-[methyl(phenoxycarbonyl)amino]ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Phenyl carbamate: Similar in structure but lacks the N-methyl and phenoxycarbonyl groups.

    N-methyl carbamate: Contains the N-methyl group but lacks the phenyl and phenoxycarbonyl groups.

    Phenoxycarbonyl carbamate: Contains the phenoxycarbonyl group but lacks the N-methyl and phenyl groups.

Uniqueness

Phenyl N-methyl-N-[2-[methyl(phenoxycarbonyl)amino]ethyl]carbamate is unique due to the presence of both the N-methyl and phenoxycarbonyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound with diverse applications in various fields.

Properties

IUPAC Name

phenyl N-methyl-N-[2-[methyl(phenoxycarbonyl)amino]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-19(17(21)23-15-9-5-3-6-10-15)13-14-20(2)18(22)24-16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISLZOBWDASDPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN(C)C(=O)OC1=CC=CC=C1)C(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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